(3-Bromo-4-propoxyphenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-4-propoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6,12H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQSVBPBYWZHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651078 | |
| Record name | (3-Bromo-4-propoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-40-6 | |
| Record name | (3-Bromo-4-propoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 4 Propoxyphenyl Methanol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For (3-Bromo-4-propoxyphenyl)methanol, the primary disconnections involve the carbon-bromine bond, the ether linkage of the propoxy group, and the benzylic alcohol.
A logical retrosynthetic pathway for this compound is outlined below:
Scheme 1: Retrosynthetic Analysis of this compound
graph TD
A["this compound"] -->|C-Br Disconnection| B["4-Propoxyphenylmethanol"];
B -->|C-O Disconnection (Propoxy)| C["4-Hydroxyphenylmethanol"];
A -->|C-O Disconnection (Alcohol)| D["3-Bromo-4-propoxybenzaldehyde"];
D -->|C-Br Disconnection| E["4-Propoxybenzaldehyde"];
E -->|C-O Disconnection (Propoxy)| F["4-Hydroxybenzaldehyde"];
This diagram illustrates two potential retrosynthetic routes, highlighting key bond disconnections.
Consideration of Bromination Regioselectivity
The introduction of a bromine atom onto the aromatic ring requires careful control of regioselectivity. The hydroxyl and propoxy groups are ortho-, para-directing activators. Bromination of a 4-substituted phenol or its propoxy ether derivative would likely yield a mixture of products, with bromination occurring at the positions ortho to the activating group.
The regioselective bromination of phenols can be challenging due to the small electronic differences between the ortho and para positions. chemistryviews.org However, specific reagents and conditions can favor bromination at a particular position. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent can provide good yields of the desired ortho-brominated product. The directing effect of the propoxy group would similarly favor bromination at the 3-position.
Approaches to the Propoxyphenyl Moiety
The propoxyphenyl group is typically formed through a Williamson ether synthesis. This involves the reaction of a phenoxide with a propyl halide. In the context of synthesizing this compound, this reaction could be performed on a precursor such as 3-bromo-4-hydroxybenzaldehyde (B1265673) or 3-bromo-4-hydroxyphenylmethanol. The choice of base and solvent is crucial for achieving a high yield and avoiding side reactions.
The propoxylation reaction conditions can be optimized by using a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).
Strategies for Benzylic Alcohol Formation
The benzylic alcohol functionality can be introduced through the reduction of a corresponding aldehyde or carboxylic acid.
Reduction of a Benzaldehyde (B42025): A common and efficient method is the reduction of a benzaldehyde derivative, such as 3-bromo-4-propoxytoluene, using a mild reducing agent like sodium borohydride (NaBH4) in an alcoholic solvent. chemicalbook.com
Reduction of a Benzoic Acid: Alternatively, a more powerful reducing agent like lithium aluminum hydride (LiAlH4) can be used to reduce a benzoic acid derivative.
The choice of method depends on the availability of the starting materials and the compatibility of the functional groups present in the molecule. For instance, if starting from 3-bromo-4-propoxytoluene, oxidation to the aldehyde followed by reduction would be a viable route.
Precursor Chemistry and Starting Material Generation
The successful synthesis of this compound relies on the efficient preparation of key intermediates.
Synthesis of Halogenated Phenols and Ethers
The synthesis of halogenated phenols often involves the direct halogenation of a phenol. For example, the bromination of 4-hydroxybenzaldehyde can be achieved using bromine in acetic acid. The regioselectivity of this reaction is influenced by the directing effect of the hydroxyl and aldehyde groups.
The subsequent conversion of the halogenated phenol to a propoxy ether would follow the Williamson ether synthesis protocol as described earlier.
Preparation of Propoxylated Aromatic Intermediates
The preparation of propoxylated aromatic intermediates is a key step in the synthesis. The reaction conditions for the propoxylation of various aromatic compounds have been studied. The addition of propylene oxide in the presence of a catalyst like potassium hydroxide can also be employed to introduce the propoxy group. researchgate.net
A plausible synthetic route starting from 4-hydroxybenzaldehyde is detailed below:
Scheme 2: Plausible Synthetic Route for this compound
graph TD
subgraph Step 1: Bromination
A["4-Hydroxybenzaldehyde"] -- Br2, Acetic Acid --> B["3-Bromo-4-hydroxybenzaldehyde"];
end
subgraph Step 2: Propoxylation
B -- Propyl bromide, K2CO3, DMF --> C["3-Bromo-4-propoxytoluene"];
end
subgraph Step 3: Reduction
C -- NaBH4, Methanol (B129727) --> D["this compound"];
end
This scheme outlines a three-step synthesis starting from a commercially available material.
The following table summarizes the key transformations and reagents in this proposed synthesis:
| Step | Transformation | Starting Material | Reagents and Conditions | Product |
| 1 | Electrophilic Aromatic Substitution (Bromination) | 4-Hydroxybenzaldehyde | Bromine (Br2), Acetic Acid | 3-Bromo-4-hydroxybenzaldehyde |
| 2 | Williamson Ether Synthesis (Propoxylation) | 3-Bromo-4-hydroxybenzaldehyde | Propyl bromide, Potassium Carbonate (K2CO3), Dimethylformamide (DMF) | 3-Bromo-4-propoxytoluene |
| 3 | Reduction of Aldehyde | 3-Bromo-4-propoxytoluene | Sodium Borohydride (NaBH4), Methanol | This compound |
| This interactive table details the synthetic steps, reagents, and products. |
This detailed analysis provides a comprehensive overview of the synthetic methodologies applicable to the preparation of this compound, highlighting the importance of strategic planning and control over reaction conditions to achieve the desired product.
Derivatization of Aromatic Aldehydes or Esters
One of the most direct methods to synthesize this compound is through the derivatization of a corresponding aromatic aldehyde or ester. This approach leverages commercially available or readily synthesized precursors such as 3-Bromo-4-propoxybenzaldehyde or a 3-Bromo-4-propoxybenzoic acid ester. The core of this strategy is the reduction of the carbonyl functional group to a primary alcohol.
The reduction of a benzoic acid derivative, for instance, can be effectively carried out using powerful reducing agents. A common protocol involves dissolving the 3-bromo-4-propoxybenzoic acid in an anhydrous ethereal solvent like tetrahydrofuran (THF), cooling the solution, and then introducing a borane reagent, such as a Borane-THF complex. The reaction is typically initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature to ensure completion. This method provides a high yield of the desired benzyl (B1604629) alcohol. A similar transformation starting from 3-bromo-4-methylbenzoic acid to its corresponding alcohol has been reported to achieve a near-quantitative yield of 99% after purification. chemicalbook.com
Direct Synthesis Pathways
Electrophilic aromatic bromination is a fundamental reaction for introducing a bromine atom onto the benzene (B151609) ring. nih.gov In the context of synthesizing this compound, this strategy can be applied to a precursor such as 4-propoxybenzaldehyde or 4-propoxybenzoic acid methyl ester.
The propoxy group (-OCH₂CH₂CH₃) is an activating, ortho-, para-directing substituent. Since the para position is occupied by the aldehyde or carboxyl group, the incoming electrophile (Br⁺) is directed to the positions ortho to the propoxy group. This regioselectivity allows for the specific introduction of bromine at the C-3 position of the aromatic ring.
Various brominating agents can be employed, including molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst or in a suitable solvent. nih.govgoogle.com For example, the bromination of 4-hydroxy-benzaldehyde with bromine in chloroform has been demonstrated. prepchem.com A similar principle applies to 4-propoxybenzaldehyde. The reaction conditions, such as temperature and solvent, are controlled to prevent side reactions, like the formation of dibrominated products. google.com Studies on the bromination of alkoxybenzenes like anisole (B1667542) show a high degree of para-selectivity; however, when the para position is blocked, bromination occurs at the ortho position. nih.gov
A crucial step in the synthesis of this compound is the reduction of a carbonyl precursor, typically 3-Bromo-4-propoxybenzaldehyde or a related benzoic acid derivative. This conversion can be accomplished through catalytic hydrogenation or, more commonly, with chemical hydride reagents.
Catalytic hydrogenation involves the reaction of the carbonyl compound with hydrogen gas in the presence of a metal catalyst. This method is widely used in industrial processes due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct.
Commonly used catalysts include palladium, platinum, or nickel supported on carbon (e.g., Pd/C). The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate under a pressurized atmosphere of hydrogen. The aldehyde group is readily reduced to a primary alcohol under these conditions. While specific examples for 3-Bromo-4-propoxybenzaldehyde are not detailed in the provided context, this is a standard and reliable method for aldehyde reduction.
Hydride reduction is a versatile and widely used laboratory-scale method for the reduction of aldehydes and carboxylic acids. The choice of hydride reagent depends on the specific functional group being reduced.
For the reduction of an aldehyde like 3-Bromo-4-propoxybenzaldehyde, mild reducing agents such as sodium borohydride (NaBH₄) are highly effective. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at temperatures ranging from 0°C to room temperature. A procedure for a structurally similar compound, 3-bromo-4-methylbenzaldehyde, using NaBH₄ in methanol resulted in a 49.6% yield of the corresponding alcohol. chemicalbook.com
For the reduction of a carboxylic acid, such as 3-Bromo-4-propoxybenzoic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF) is required. chemicalbook.com These reagents efficiently reduce the carboxylic acid to the primary alcohol.
| Precursor | Reagent | Solvent | Temperature | Yield |
| 3-Bromo-4-methylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | 0 - 20°C | 49.6% chemicalbook.com |
| 3-Bromo-4-methylbenzoic acid | Borane-THF complex | THF | 0°C to RT | 99% chemicalbook.com |
This table presents data for structurally analogous compounds to illustrate common hydride reduction protocols.
An alternative synthetic route involves the installation of the propoxy group onto a phenolic precursor. This is typically achieved via a Williamson ether synthesis. The starting material for this pathway would be 3-Bromo-4-hydroxybenzaldehyde.
In this reaction, the phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with a propylating agent, such as 1-bromopropane or 1-iodopropane, to form the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. A similar synthesis using 3-bromo-4-hydroxybenzaldehyde and 2-bromoethylmethylether in the presence of sodium hydride has been reported to yield the corresponding ether. chemicalbook.com
Once the propoxy group is installed to form 3-Bromo-4-propoxybenzaldehyde, the final step is the reduction of the aldehyde to the target alcohol, this compound, using the reduction methodologies described previously.
Reduction Methodologies for Carbonyl Precursors
Advanced Synthetic Approaches and Process Optimization
The synthesis of this compound can be approached through several routes, typically involving the formation of the aryl ether and the bromination of the aromatic ring, followed by the reduction of a carbonyl group (aldehyde or carboxylic acid) to the final benzylic alcohol. Advanced methodologies focus on optimizing each of these critical steps.
Catalyst Systems in C-Br and C-O Bond Formation
The formation of the carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds are pivotal steps in the synthesis of this compound. Modern catalysis offers a range of highly efficient systems to facilitate these transformations.
C-Br Bond Formation: Classical electrophilic aromatic bromination often employs molecular bromine with a Lewis acid catalyst like FeBr₃. jalsnet.commasterorganicchemistry.com However, these methods can suffer from drawbacks such as the generation of corrosive HBr waste and the use of large quantities of catalyst. jalsnet.comgoogle.com Advanced approaches focus on milder reagents and more efficient catalytic systems. N-Bromosuccinimide (NBS) has emerged as a key reagent, and its reactivity can be tuned with various catalysts. For instance, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org Other systems employ elemental sulfur or recyclable catalysts like iodobenzene in combination with an oxidant to achieve efficient bromination of electron-rich aromatic compounds. organic-chemistry.org For deactivated aromatic compounds, treatment with NBS in concentrated sulfuric acid provides a practical route to monobrominated products under mild conditions. organic-chemistry.org
C-O Bond Formation (Etherification): The formation of the 4-propoxy phenyl ether moiety is another critical step. While the Williamson ether synthesis is a classic method, advanced strategies often rely on metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. Copper- and palladium-based catalysts are at the forefront of this field. acs.orgeurekaselect.com
Copper-catalyzed Ullmann-type reactions are effective for coupling aryl halides with alcohols. Catalyst systems combining air-stable Copper(I) iodide (CuI) with ligands like 1,10-phenanthroline have proven to be extremely efficient for the etherification of aryl iodides. researchgate.net Palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, enabling the coupling of aryl bromides with alcohols. acs.org Ligands such as BrettPhos have been instrumental in developing Pd-catalyzed C-O bond-forming reactions of activated aryl halides with various alcohols. acs.org Nickel-based catalysts have also emerged as a powerful, more economical alternative for activating C-O bonds in aryl ethers for cross-coupling reactions. acs.orgnih.gov
The table below summarizes some advanced catalyst systems for these key bond-forming reactions.
| Bond Formation | Catalyst System | Substrates | Key Advantages |
| C-Br | NBS / Mandelic Acid | Activated Aromatic Rings | Aqueous conditions, high regioselectivity organic-chemistry.org |
| C-Br | NBS / H₂SO₄ | Deactivated Aromatic Rings | Mild conditions, simple workup organic-chemistry.org |
| C-O | CuI / 1,10-phenanthroline | Aryl Iodides, Alcohols, Phenols | Air-stable catalyst, high efficiency researchgate.net |
| C-O | Pd-precatalyst / Biaryl Phosphine Ligand (e.g., BrettPhos) | Aryl Halides, Alcohols | Broad functional group tolerance, rapid reaction acs.orgacs.org |
| C-O | Nickel / N-heterocyclic carbene (NHC) ligand | Aryl Ethers, Organoboron reagents | Uses earth-abundant metal, activates stable C-O bonds acs.org |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles is essential for developing sustainable synthetic processes. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Catalytic reactions are inherently more atom-economical than stoichiometric processes.
Use of Greener Solvents: Many traditional bromination and etherification reactions use chlorinated solvents. jalsnet.com A key green objective is to replace these with more environmentally benign alternatives. Propylene carbonate, for example, has been used as a green and recyclable solvent for the iron-catalyzed etherification of benzyl alcohols. acs.org Water is also an attractive solvent for certain reactions, such as the NBS bromination of aromatics catalyzed by mandelic acid. organic-chemistry.orgresearchgate.net
Catalyst Selection and Recyclability: The use of catalysts based on earth-abundant and less toxic metals, such as iron or copper, is preferable to those based on precious metals like palladium. acs.orgacs.org Developing heterogeneous or magnetically recoverable catalysts is another key area of research, as it simplifies product purification and allows for catalyst reuse, reducing waste and cost. eurekaselect.com
Energy Efficiency: Microwave-assisted synthesis can significantly accelerate C-O bond formation, leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net
Transition-Metal-Free Reactions: The development of synthetic methods that avoid transition metals altogether is a significant goal. For instance, a transition-metal-free radical coupling of aromatic alcohols mediated by t-BuONa has been developed, offering a simple and less toxic pathway. nih.govresearchgate.net
Scale-Up Considerations for Laboratory to Industrial Synthesis
Translating a laboratory synthesis to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable.
Process Safety: Bromination reactions can be highly exothermic, posing a risk of thermal runaway in large reactors. Careful control of reagent addition rates and efficient heat removal are critical. google.com The use of milder brominating agents like NBS can be advantageous over molecular bromine. Similarly, the handling of reactive organometallic reagents and catalysts used in cross-coupling reactions requires strict inert atmosphere conditions and careful management.
Reaction Kinetics and Mass Transfer: In large-scale reactors, mixing and mass transfer can become limiting factors, affecting reaction rates and selectivity. The choice of solvent and agitation parameters is crucial.
Continuous Flow Chemistry: A shift from traditional batch processing to continuous flow synthesis offers numerous advantages for scale-up. nih.gov Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety, particularly for highly exothermic or fast reactions. Telescoping multiple reaction steps into a continuous sequence can reduce waste from intermediate workups and purifications, leading to a more efficient and greener process. nih.gov Automated optimization platforms can be used with flow reactors to rapidly identify the most efficient and robust process conditions. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Propoxyphenyl Methanol
Reactions Involving the Bromine Moiety
The bromine atom on the aromatic ring is a key site for a variety of chemical transformations, enabling the introduction of diverse functionalities.
Nucleophilic Aromatic Substitution Pathways
While direct nucleophilic aromatic substitution (SNAr) on simple aryl halides is generally challenging, the presence of activating groups on the aromatic ring can facilitate this reaction. masterorganicchemistry.comlibretexts.org In the case of (3-Bromo-4-propoxyphenyl)methanol, the propoxy group is an electron-donating group, which does not favor traditional SNAr reactions that typically require electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. libretexts.org However, under specific conditions, such as the use of strong nucleophiles or transition-metal catalysis, substitution of the bromine atom can be achieved. For SNAr to proceed, the attacking species acts as a nucleophile, and the aromatic ring serves as the electrophile. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism where the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the departure of the halide ion to restore aromaticity. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound makes it an excellent substrate for these transformations. whiterose.ac.ukrsc.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Stille reactions) or carbopalladation (for Heck reaction), and reductive elimination. libretexts.orglibretexts.org
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is widely used for the synthesis of biaryl compounds. nih.gov this compound can be coupled with various aryl or heteroaryl boronic acids to generate more complex molecular architectures. The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield. mdpi.com For instance, Pd(PPh₃)₄ is a common catalyst, and bases like K₃PO₄ are often employed in solvents such as 1,4-dioxane. mdpi.com
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is typically carried out in the presence of a base. The reaction of this compound with various alkenes would lead to the formation of stilbene-like derivatives. The stereoselectivity of the Heck reaction is often high, favoring the formation of the trans isomer. organic-chemistry.org
Sonogashira Reaction: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is highly efficient for the synthesis of substituted alkynes. The coupling of this compound with a terminal alkyne would yield an alkynyl-substituted aromatic compound. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orgresearchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted alkene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-alkyne |
Lithiation and Grignard Reagent Formation
The bromine atom can be replaced by a metal, such as lithium or magnesium, to form highly reactive organometallic intermediates.
Lithiation: The reaction of this compound with a strong organolithium reagent, such as n-butyllithium, can lead to lithium-halogen exchange, forming an aryllithium species. This intermediate is a powerful nucleophile and can react with a wide range of electrophiles. However, the presence of the acidic hydroxyl group would require protection prior to this reaction to prevent it from quenching the organolithium reagent.
Grignard Reagent Formation: Grignard reagents are formed by the reaction of an organohalide with magnesium metal. masterorganicchemistry.comlibretexts.org The reaction of this compound with magnesium would produce the corresponding Grignard reagent, (3-hydroxymethyl-6-propoxyphenyl)magnesium bromide. youtube.com Similar to lithiation, the acidic proton of the alcohol must be protected before forming the Grignard reagent. libretexts.org Once formed, this Grignard reagent can act as a potent nucleophile, reacting with electrophiles like aldehydes, ketones, and carbon dioxide to form new carbon-carbon bonds. libretexts.orgyoutube.com
Transformations of the Benzylic Alcohol Functional Group
The benzylic alcohol group is another reactive site in this compound, allowing for various functional group interconversions.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. Over-oxidation to the carboxylic acid can be a competing side reaction.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from potassium dichromate and sulfuric acid), will oxidize the primary alcohol directly to a carboxylic acid. libretexts.org This reaction typically requires heating under reflux to ensure complete conversion. libretexts.org The resulting carboxylic acid can then participate in a variety of other reactions, such as esterification or amide bond formation.
Table 2: Oxidation of this compound
| Oxidizing Agent | Product |
|---|---|
| Pyridinium Chlorochromate (PCC) | (3-Bromo-4-propoxyphenyl)carbaldehyde |
| Potassium Permanganate (KMnO₄) | 3-Bromo-4-propoxybenzoic acid |
Substitution Reactions for Derivatization
The hydroxyl group of the benzylic alcohol can be replaced by other functional groups through substitution reactions. This often involves converting the hydroxyl group into a better leaving group, such as a tosylate or a halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding benzyl (B1604629) chloride or benzyl bromide. These benzylic halides are then susceptible to nucleophilic substitution by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups at this position. For instance, heating the compound in methanol (B129727) could potentially lead to substitution and elimination products. vaia.com
Esterification and Etherification Reactions
The primary alcohol group of this compound readily undergoes esterification and etherification, two fundamental transformations in organic synthesis.
Esterification:
This compound can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol's oxygen atom.
A more reactive approach involves the use of acyl chlorides. The reaction of this compound with an acyl chloride, typically in the presence of a non-nucleophilic base like pyridine, proceeds rapidly to form the ester. The base serves to neutralize the hydrochloric acid byproduct.
The general reaction for the esterification of this compound is as follows:
This compound + R-COOH (or R-COCl) → (3-Bromo-4-propoxyphenyl)methyl R-carboxylate + H₂O (or HCl)
Etherification:
Etherification of this compound can be achieved through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the primary nature of the alcohol, this reaction generally proceeds via an S(_N)2 mechanism. masterorganicchemistry.com
The synthesis of ethers from this compound can be represented as:
This compound + R'-X (in the presence of a base) → (3-Bromo-4-propoxyphenyl)methyl R'-ether + HX
The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. Strong bases such as sodium hydride (NaH) are often employed to ensure complete formation of the alkoxide.
| Reaction Type | Reagents | General Product |
| Fischer Esterification | Carboxylic acid, Strong acid catalyst | (3-Bromo-4-propoxyphenyl)methyl ester |
| Acylation | Acyl chloride, Pyridine | (3-Bromo-4-propoxyphenyl)methyl ester |
| Williamson Ether Synthesis | Alkyl halide, Strong base | (3-Bromo-4-propoxyphenyl)methyl ether |
Reactivity of the Propoxy Group and Aromatic Ring System
The electronic properties of the propoxy and bromo substituents significantly influence the reactivity of the aromatic ring.
Stability and Cleavage Studies of Alkoxy Groups
The propoxy group, an ether linkage, is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. masterorganicchemistry.comlibretexts.org The cleavage of aryl alkyl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, the cleavage would yield 3-bromo-4-hydroxyphenyl)methanol and propyl halide. The reaction is typically driven by the formation of a stable phenol. libretexts.org
The mechanism involves the protonation of the propoxy oxygen, making the adjacent benzylic carbon more electrophilic and susceptible to nucleophilic attack by the bromide or iodide ion.
Electrophilic Aromatic Substitution Patterns
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the bromo group and the propoxy group. masterorganicchemistry.commasterorganicchemistry.com
The propoxy group (-OPr) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The lone pairs on the oxygen atom can stabilize the arenium ion intermediate when the electrophile attacks at the ortho and para positions.
The bromo group (-Br), on the other hand, is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the arenium ion intermediate for ortho and para attack.
In the case of this compound, the two substituents have opposing effects on the ring's reactivity but reinforcing directing effects. The strong activating effect of the propoxy group dominates, making the ring more reactive towards electrophiles than benzene (B151609) itself. The substitution will be directed to the positions ortho and para to the propoxy group. The position para to the propoxy group is already occupied by the bromomethyl group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the propoxy group (C2 and C6). The bromine atom at C3 will sterically hinder attack at C2 to some extent, suggesting that substitution at C6 might be favored.
Common electrophilic aromatic substitution reactions include nitration (with HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
| Substituent | Electronic Effect | Directing Effect |
| Propoxy (-OPr) | Activating (Resonance) | ortho, para |
| Bromo (-Br) | Deactivating (Inductive) | ortho, para |
| Methanol (-CH₂OH) | Weakly Deactivating (Inductive) | ortho, para |
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies.
Kinetics and Thermodynamics of Reactions
For esterification , the reaction rate is influenced by the concentration of the reactants and the catalyst, as well as the temperature. The reaction is typically reversible, and the equilibrium position can be shifted towards the product side by removing water from the reaction mixture. The thermodynamics of esterification are generally close to neutral, with a small negative enthalpy change.
For etherification via the Williamson synthesis, the reaction follows second-order kinetics, being first order in both the alkoxide and the alkyl halide. The rate is sensitive to the steric hindrance of the reactants. The thermodynamics are generally favorable due to the formation of a stable ether and a salt byproduct.
Investigation of Reaction Intermediates
The investigation of reaction intermediates provides crucial evidence for proposed reaction mechanisms. In the context of reactions involving this compound, several types of intermediates can be postulated and potentially studied.
In S(_N)1-type reactions at the benzylic position, the formation of a benzylic carbocation intermediate, (3-Bromo-4-propoxyphenyl)methyl cation, would be a key step. The stability of this carbocation would be influenced by the electronic effects of the ring substituents. The electron-donating propoxy group would stabilize the carbocation through resonance, while the electron-withdrawing bromo group would have a destabilizing inductive effect. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) at low temperatures could potentially be used to observe and characterize such carbocation intermediates.
In electrophilic aromatic substitution reactions , the key intermediate is the arenium ion (or sigma complex). The stability of the arenium ion determines the regioselectivity of the substitution. For this compound, the arenium ions formed by attack at the positions ortho to the propoxy group are expected to be the most stable due to resonance stabilization involving the propoxy oxygen.
Trapping experiments can also be employed to provide evidence for the existence of transient intermediates. For instance, in reactions proceeding through radical pathways, the use of radical scavengers could lead to the formation of trapped products, confirming the presence of radical intermediates.
Stereochemical Outcomes of Reactions
The stereochemical outcomes of reactions involving this compound are of significant interest due to the presence of a chiral center at the benzylic carbon, which bears the hydroxyl group. This chirality introduces the possibility of forming stereoisomeric products, namely enantiomers and diastereomers, in various chemical transformations. While specific studies on the stereochemistry of reactions for this compound are not extensively documented in publicly available literature, the principles of stereoselective synthesis applied to other benzylic alcohols provide a strong basis for understanding the potential stereochemical pathways.
Reactions involving the chiral center of this compound can proceed with either retention or inversion of configuration, or through a pathway that leads to a racemic or diastereomeric mixture. The specific stereochemical outcome is highly dependent on the reaction mechanism, the nature of the reagents, and the use of any chiral catalysts or auxiliaries.
Enantioselective Reactions:
Enantioselective reactions are crucial for the synthesis of single-enantiomer products, which is often a requirement in the pharmaceutical and fine chemical industries. For benzylic alcohols, several strategies can be employed to achieve high enantioselectivity.
One prominent method is kinetic resolution , where one enantiomer of the racemic alcohol reacts at a faster rate than the other in the presence of a chiral catalyst or enzyme, leading to the separation of the unreacted enantiomer and the product. For instance, enzymatic kinetic resolution using lipases is a common and effective method for resolving racemic secondary alcohols. Similarly, chiral catalysts can be employed for acylation or oxidation reactions to achieve kinetic resolution. In the context of this compound, such a process would selectively transform one enantiomer, allowing for the isolation of the other in high enantiomeric excess.
Another powerful approach is dynamic kinetic resolution (DKR) , which combines rapid in-situ racemization of the starting alcohol with a highly enantioselective reaction. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. Nickel-catalyzed enantioconvergent cross-coupling reactions, for example, have been successfully applied to a broad range of benzylic alcohols, coupling them with various partners to generate chiral products with high enantioselectivity. acs.orgacs.org This type of methodology could potentially be applied to this compound to synthesize enantioenriched products.
Diastereoselective Reactions:
When this compound reacts with a chiral reagent or a prochiral substrate in a way that generates a new stereocenter, the formation of diastereomers is possible. The relative stereochemistry of the newly formed center in relation to the existing chiral center is determined by the steric and electronic interactions in the transition state.
For example, the addition of a nucleophile to the carbonyl group of an aldehyde derived from the oxidation of this compound would lead to the formation of two diastereomeric alcohols if the nucleophile is chiral or if a chiral catalyst is used. The facial selectivity of the nucleophilic attack (i.e., from the Re or Si face of the carbonyl) would be influenced by the steric bulk of the substituents on the existing stereocenter and the directing effects of any coordinating groups.
Similarly, reactions at positions adjacent to the stereocenter can be influenced by its stereochemistry, leading to diastereoselective outcomes. The principles of substrate-controlled diastereoselection, as described by models like Cram's rule, Felkin-Anh, and others, can be applied to predict the major diastereomer formed in such reactions.
Table of Potential Stereoselective Reactions and Expected Outcomes:
| Reaction Type | Reagent/Catalyst | Potential Stereochemical Outcome |
| Kinetic Resolution | Chiral Acylating Agent / Lipase | Separation of enantiomers; one enantiomer acylated, the other unreacted. |
| Dynamic Kinetic Resolution | Racemization Catalyst + Enantioselective Catalyst | Conversion of racemate to a single enantiomer of the product. |
| Asymmetric Oxidation | Chiral Oxidizing Agent | Enantioselective oxidation to the corresponding aldehyde or ketone. |
| Asymmetric Reduction of corresponding ketone | Chiral Reducing Agent (e.g., CBS reagent) | Formation of enantioenriched this compound. |
| Diastereoselective Addition to derived aldehyde | Chiral Nucleophile or Catalyst | Formation of one diastereomer in excess. |
It is important to note that the actual stereochemical course of any given reaction would need to be determined experimentally. However, the rich chemistry of stereoselective transformations of benzylic alcohols suggests that a high degree of stereocontrol should be achievable for reactions involving this compound.
Advanced Analytical Characterization Methodologies for 3 Bromo 4 Propoxyphenyl Methanol
Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. For (3-Bromo-4-propoxyphenyl)methanol, a combination of one-dimensional and advanced two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete picture of the proton and carbon framework, while mass spectrometry offers precise molecular weight and fragmentation data.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. While standard one-dimensional ¹H and ¹³C NMR provide initial structural insights, advanced NMR experiments are necessary for the complete and unambiguous assignment of all signals, especially in complex molecules.
Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between different atoms within the this compound molecule. These experiments display correlations between nuclei as cross-peaks, which helps in piecing together the molecular puzzle.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons of the propoxy group (e.g., between the -OCH₂-, -CH₂-, and -CH₃ protons) and within the aromatic ring, helping to confirm their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu This is a highly sensitive technique that allows for the definitive assignment of which proton is attached to which carbon atom. columbia.edu For this compound, each protonated carbon would show a correlation to its attached proton(s).
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the three-dimensional structure and conformation of a molecule. In the case of this compound, NOESY could show correlations between the benzylic protons and the protons of the propoxy group, providing information about the preferred orientation of the side chains relative to the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | ~155 | - | H2, H6, H7 | - |
| 2 | ~114 | ~7.5 (d) | C1, C3, C4, C6 | H6 |
| 3 | ~113 | - | H2, H5 | - |
| 4 | ~154 | - | H2, H5, H8 | - |
| 5 | ~115 | ~6.9 (d) | C1, C3, C4 | H6 |
| 6 | ~134 | ~7.2 (dd) | C1, C2, C4, C5, C7 | H2, H5 |
| 7 (CH₂OH) | ~64 | ~4.5 (s) | C1, C2, C6 | - |
| 8 (OCH₂) | ~70 | ~3.9 (t) | C4, C9, C10 | H9 |
| 9 (CH₂) | ~22 | ~1.8 (m) | C8, C10 | H8, H10 |
| 10 (CH₃) | ~10 | ~1.0 (t) | C8, C9 | H9 |
Note: Predicted chemical shifts are based on analogous compounds and standard NMR prediction software. Actual experimental values may vary. d=doublet, t=triplet, m=multiplet, dd=doublet of doublets, s=singlet.
For pharmaceutical compounds that exist as crystalline solids, solid-state NMR (ssNMR) provides invaluable information about the solid-form characteristics. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR probes these interactions, offering insights into polymorphism, solvation state, and molecular packing. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be used to:
Identify and differentiate polymorphs: Different crystalline forms of the same compound will give distinct ssNMR spectra due to differences in their crystal lattice and molecular conformation.
Characterize amorphous content: ssNMR can quantify the amount of amorphous material within a crystalline sample, which is critical as amorphous forms can have different solubility and stability profiles.
Study drug-excipient interactions in formulations: By selectively labeling nuclei, ssNMR can probe the spatial proximity and interactions between the API and excipients in a formulated product.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₃BrO₂), the presence of bromine is a key distinguishing feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (the M+ and M+2 peaks). HRMS would confirm the exact masses of these isotopic peaks, providing strong evidence for the presence of a single bromine atom in the molecule and confirming its elemental composition.
Table 2: Expected HRMS Data for this compound
| Ion | Elemental Formula | Calculated Exact Mass |
| [M(⁷⁹Br)]⁺ | C₁₀H₁₃⁷⁹BrO₂ | 244.0099 |
| [M(⁸¹Br)]⁺ | C₁₀H₁₃⁸¹BrO₂ | 246.0078 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This provides detailed structural information by revealing the compound's fragmentation pathways. For this compound, key fragmentation pathways would likely involve:
Loss of the hydroxyl group: Cleavage of the C-O bond of the alcohol can lead to the formation of a stable benzyl (B1604629) cation.
Alpha-cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group.
Cleavage within the propoxy chain: Fragmentation of the propoxy group can occur at various points.
Loss of the bromine atom: While less common as an initial fragmentation, it can occur.
The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule and how they are connected.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. A broad and prominent absorption band is expected in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group, broadened due to intermolecular hydrogen bonding. bldpharm.comresearchgate.net The presence of the aromatic ring will be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. theaic.orgreddit.com The C-O stretching vibration of the primary alcohol is anticipated to produce a strong band in the 1050-1000 cm⁻¹ region. bldpharm.com Furthermore, the ether linkage (Ar-O-CH₂) is expected to show a characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹. The C-Br stretching vibration will likely appear as a weaker band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Raman spectroscopy, being complementary to IR, will also provide valuable structural information. The aromatic ring vibrations are expected to be particularly Raman active, with strong bands corresponding to the ring breathing modes. nih.gov The C-H stretching vibrations of the aromatic ring and the aliphatic propyl and methylene (B1212753) groups will also be observable. While the O-H stretching band is typically weak in Raman spectra, the C-O and C-Br stretching vibrations should be detectable, providing further confirmation of the molecule's structure.
Predicted Infrared (IR) and Raman Spectral Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3400-3200 | Weak | Broad, Strong (IR) |
| C-H (Aromatic) | Stretching | ~3050 | Strong | Medium (IR) |
| C-H (Aliphatic) | Stretching | 2960-2850 | Strong | Medium-Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Strong | Medium-Strong |
| C-O (Ether) | Asymmetric Stretching | ~1250 | Medium | Strong (IR) |
| C-O (Alcohol) | Stretching | ~1050 | Medium | Strong (IR) |
| C-Br | Stretching | 600-500 | Strong | Medium (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show characteristic absorption bands arising from π → π* transitions within the benzene (B151609) ring.
The benzene ring itself typically exhibits two absorption bands: a strong E2-band around 204 nm and a weaker, fine-structured B-band around 254 nm. The substitution on the benzene ring in this compound will influence the position and intensity of these bands. The presence of the bromine atom, the propoxy group, and the hydroxymethyl group will likely cause a bathochromic shift (red shift) of these absorption maxima to longer wavelengths. It is predicted that the primary absorption maximum (λmax) will be in the range of 270-280 nm. researchgate.net
Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π → π* (B-band) | 270 - 280 | Ethanol/Methanol |
| π → π* (E2-band) | ~220 - 230 | Ethanol/Methanol |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and would be the primary choice for analyzing this compound. A typical RP-HPLC method would employ a nonpolar stationary phase, such as a C18 or C8 column, and a polar mobile phase. A gradient elution method starting with a higher proportion of water and gradually increasing the organic modifier (e.g., methanol or acetonitrile) would likely be effective for separating the target compound from more polar impurities and starting materials. spectrabase.com The choice between methanol and acetonitrile (B52724) as the organic modifier can influence selectivity due to their different abilities to engage in hydrogen bonding and dipole-dipole interactions. theaic.org
Normal-phase HPLC (NP-HPLC), which uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381)/isopropanol), could also be employed. NP-HPLC can offer different selectivity compared to RP-HPLC and may be advantageous for separating isomers or closely related impurities.
Illustrative Reversed-Phase HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~275 nm |
| Column Temperature | 30 °C |
Since this compound is a chiral molecule, possessing a stereocenter at the carbon atom of the hydroxymethyl group, it is essential to have a method to separate and quantify its enantiomers, especially in the context of asymmetric synthesis. Chiral HPLC is the method of choice for this purpose.
Direct separation of the enantiomers can be attempted on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of chiral alcohols. nih.gov Alternatively, a Pirkle-type CSP, like one based on N-(3,5-dinitrobenzoyl)-D-phenylglycine, could be used. osti.govnih.govthermofisher.com In some cases, derivatization of the alcohol with a chiral or achiral reagent can enhance the separation of the enantiomers on a chiral or even an achiral column. nih.gov A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol (B130326) or ethanol, is often employed for chiral separations on these types of columns.
Exemplary Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralcel® OD-H (Amylose derivative) or Chiralpak® AD-H (Cellulose derivative), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at ~275 nm |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself has a relatively high boiling point, it can be analyzed by GC-MS after derivatization to increase its volatility. A common derivatization reaction for alcohols is silylation, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form the more volatile trimethylsilyl (B98337) (TMS) ether.
The GC separation would be performed on a capillary column with a nonpolar or medium-polarity stationary phase. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. The electron ionization (EI) mass spectrum of the derivatized this compound is expected to show a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) may be observed, but often the most abundant ions result from specific fragmentation pathways. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature in the mass spectrum. osti.gov The fragmentation of brominated diphenyl ethers often involves the loss of bromine atoms or the cleavage of the ether bond. nih.gov For the TMS derivative of this compound, characteristic fragments would likely include the loss of a methyl group from the TMS moiety and cleavage of the benzylic C-O bond.
Predicted GC-MS Fragmentation of the TMS Derivative of this compound
| m/z (predicted) | Fragment Ion Identity | Comments |
| [M]⁺ | Molecular ion | Isotopic pattern for one bromine atom will be present. |
| [M-15]⁺ | Loss of a methyl group (CH₃) from the TMS group | Common fragmentation for TMS ethers. |
| [M-89]⁺ | Loss of the trimethylsilyloxy radical (•OSi(CH₃)₃) | |
| [Ar-CH₂]⁺ | Benzyl-type cation | |
| [Ar]⁺ | Aromatic cation |
Preparative Chromatography for Compound Isolation
Preparative chromatography is a cornerstone technique for the purification of chemical compounds, separating a target molecule from a mixture of reactants, byproducts, and other impurities. In the context of synthesizing this compound, which is typically achieved through the reduction of the corresponding benzaldehyde (B42025) or the functionalization of a related phenol, a pure sample is paramount for subsequent analytical studies and applications. Flash column chromatography, a common and efficient form of preparative chromatography, is well-suited for this purpose.
The principle behind this technique lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). The separation is influenced by the polarity of the compounds in the mixture. For a moderately polar compound like this compound, a typical approach would involve a normal-phase setup.
A hypothetical purification protocol for this compound using flash chromatography is detailed in the table below. The selection of the mobile phase is critical; a gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds based on their affinity for the stationary phase. The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure desired product.
| Parameter | Description |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Elution Profile | Starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the proportion of the more polar ethyl acetate. |
| Detection | UV visualization (at 254 nm) of TLC plates to identify fractions containing the aromatic compound. |
| Post-Purification | Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the isolated this compound. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound like this compound.
Single-Crystal X-ray Diffraction (SXRD) Principles and Application
Single-Crystal X-ray Diffraction (SXRD) is a powerful analytical technique that provides the absolute structure of a molecule. The first and often most challenging step is the growth of a suitable single crystal, which can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Once a high-quality single crystal of this compound is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. The positions and intensities of these spots are meticulously recorded as the crystal is rotated.
This diffraction data is then processed to solve the crystal structure. The heavy bromine atom in this compound would be particularly useful in the initial phase determination of the structure solution process. The final refined structure provides a detailed picture of the molecule, including the conformation of the propoxy group and the orientation of the hydroxymethyl group relative to the benzene ring. While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from a successful SXRD analysis, based on data for analogous bromo-substituted aromatic compounds. bldpharm.com
| Crystallographic Parameter | Information Yielded | Example Data for a Related Compound |
| Crystal System | The basic symmetry of the unit cell. | Monoclinic bldpharm.com |
| Space Group | The set of symmetry operations for the unit cell. | P2₁/c bldpharm.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. | a = 11.680 Å, b = 11.654 Å, c = 10.834 Å, β = 93.07° bldpharm.com |
| Bond Lengths & Angles | Precise intramolecular distances and angles. | C-Br, C-O, C-C bond lengths and angles |
| Intermolecular Interactions | Hydrogen bonds, halogen bonds, and π-π stacking interactions. | C-H···O hydrogen bonds, potential Br···O halogen bonds |
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. For a compound intended for use in materials science or pharmaceuticals, understanding its polymorphic behavior is critical. Powder X-ray Diffraction (PXRD) is the primary technique used to investigate and identify different polymorphic forms. wfu.edu
In a PXRD experiment, a powdered sample of the crystalline material, in this case, this compound, is irradiated with an X-ray beam. The powder consists of a vast number of randomly oriented microcrystals. This randomness ensures that for every set of crystal lattice planes, there will be some crystals in the correct orientation to diffract the X-rays at a specific angle (2θ), as described by Bragg's Law. The result is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle 2θ.
Each polymorph will have a unique crystal lattice and will therefore produce a characteristic PXRD pattern, which serves as a "fingerprint" for that specific crystalline form. By analyzing the PXRD patterns of samples of this compound prepared under different conditions (e.g., crystallization from different solvents, at different temperatures, or through sublimation), one can identify the existence of different polymorphs.
The table below outlines the key aspects of a PXRD analysis for polymorphism studies of this compound.
| Analysis Step | Description | Expected Outcome |
| Sample Preparation | Crystallization of this compound from various solvents (e.g., ethanol, acetone, toluene) and at different temperatures. | Potential formation of different crystalline forms. |
| PXRD Data Collection | Each prepared sample is analyzed using a powder diffractometer to obtain its unique diffraction pattern. | A set of diffractograms, one for each crystallization condition. |
| Pattern Comparison | The obtained PXRD patterns are overlaid and compared. | If different patterns are observed, it indicates the presence of multiple polymorphs. |
| Polymorph Identification | Each unique pattern is assigned to a specific polymorphic form (e.g., Form I, Form II). | Characterization of the different solid-state forms of the compound. |
Theoretical and Computational Chemistry Studies of 3 Bromo 4 Propoxyphenyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of (3-Bromo-4-propoxyphenyl)methanol. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods can predict a wide range of properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. These calculations are crucial for understanding the molecule's shape and how it might interact with other molecules.
The electronic structure of this compound is also elucidated through DFT. The presence of a bromine atom, a propoxy group, and a hydroxymethyl group on the benzene (B151609) ring influences the electron distribution. The bromine atom acts as an electron-withdrawing group through induction but a weak deactivator due to hyperconjugation. The propoxy group, on the other hand, is an electron-donating group, which influences the aromatic system's reactivity. DFT calculations can quantify these effects by mapping the electron density and providing insights into the molecule's dipole moment and polarizability. hilarispublisher.comnih.gov
Table 1: Predicted Geometric Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-O (propoxy) Bond Length | ~1.37 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| O-H Bond Length | ~0.96 Å |
| C-O-C (ether) Bond Angle | ~118° |
| C-C-Br Bond Angle | ~120° |
Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted aromatic compounds.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide even higher accuracy for electronic energies and molecular properties. researchgate.netresearchgate.net
For this compound, high-accuracy ab initio calculations can be used to refine the energetic landscape, providing a more precise understanding of conformational energies and reaction barriers. These methods are particularly valuable for benchmarking the results obtained from more computationally efficient DFT methods.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.infonih.gov The MEP map of this compound would reveal regions of negative potential, primarily located around the oxygen atoms of the propoxy and hydroxyl groups, as well as the bromine atom due to its high electronegativity. These regions are susceptible to electrophilic attack.
Conversely, regions of positive potential are expected around the hydrogen atoms, particularly the hydroxyl proton, making it a likely site for nucleophilic interaction. The MEP surface provides a clear, visual guide to the molecule's reactive sites. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the propoxy and hydroxyl groups. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the C-Br bond. A smaller HOMO-LUMO gap suggests higher reactivity. physchemres.org This analysis is crucial for understanding the molecule's behavior in chemical reactions. nih.gov
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.0 eV |
Note: These values are illustrative and based on typical calculations for similar aromatic compounds.
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques can be used to explore the dynamic behavior of this compound.
The presence of the flexible propoxy and hydroxymethyl groups means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of these groups and the energy barriers between them. mdpi.comchemrxiv.org
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful lens through to understand the dynamic behavior of this compound in various environments. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, intermolecular interactions, and solvent effects.
For a molecule like this compound, MD simulations would typically be employed to study its behavior in solution. For instance, simulations in aqueous solution would shed light on the hydration of the molecule, detailing the arrangement of water molecules around the polar hydroxymethyl group and the hydrophobic bromophenyl and propoxy moieties. This can be particularly insightful for understanding its solubility and partitioning behavior between different phases.
In the absence of direct studies, we can look to research on similar compounds. For example, MD simulations of phenolic resins have been used to investigate the formation of complex polymer structures, highlighting the role of intermolecular hydrogen bonding and van der Waals forces. nih.gov Similarly, simulations of substituted N-phenylthiourea have demonstrated how different substituent groups influence the interaction profile and conformational flexibility of the molecule within a receptor pocket. nih.gov
Docking Simulations with Model Chemical Scaffolds (non-biological)
Molecular docking simulations are instrumental in predicting the preferred orientation and binding affinity of one molecule to another. While often used in drug discovery to model interactions with biological targets, docking can also be applied to understand interactions with non-biological chemical scaffolds, such as polymers, surfaces, or nanomaterials.
In the context of this compound, docking simulations could be used to explore its adsorption and binding characteristics on various surfaces. For instance, its interaction with a model graphitic surface could be simulated to understand the role of π-π stacking interactions between the aromatic ring and the surface. nih.gov The influence of the bromo, propoxy, and hydroxymethyl substituents on the binding orientation and energy could be systematically evaluated.
Studies on the partitioning of small aromatic molecules at air-water and phospholipid interfaces have shown that both hydrophobic and non-hydrophobic interactions play a crucial role. nih.gov Docking simulations of this compound with a model membrane or micelle could provide insights into its behavior in heterogeneous environments. Such simulations could predict whether the molecule preferentially orients its hydrophobic or hydrophilic parts towards the different phases.
Furthermore, docking into the cavities of porous materials, such as metal-organic frameworks (MOFs) or zeolites, could be explored. These simulations would predict the binding energy and preferred conformation of this compound within the pores, which could be relevant for applications in separation or catalysis. The size and chemical nature of the pores would be critical factors in determining the strength and selectivity of the interaction.
Reaction Pathway Modeling
Computational chemistry provides powerful tools for elucidating reaction mechanisms, identifying transition states, and predicting the feasibility of chemical transformations. For this compound, reaction pathway modeling can offer valuable insights into its reactivity.
Transition State Identification and Energy Barriers
A relevant reaction for this compound is the cleavage of the ether linkage in the propoxy group. Studies on the acid-catalyzed cleavage of phenyl ethers have shown that the reaction can proceed through either an S_N1 or S_N2 mechanism, depending on the structure of the ether and the reaction conditions. libretexts.org Computational modeling could be used to determine the preferred pathway for this compound by calculating the energy barriers for both mechanisms. The presence of the electron-withdrawing bromo group and the nature of the propoxy group would influence the stability of any potential carbocation intermediates, thereby affecting the reaction pathway.
Another potential reaction is the substitution of the bromine atom on the aromatic ring. Theoretical studies on the bromination of anisole (B1667542) indicate that the methoxy (B1213986) group is an ortho, para-director. quora.com Computational modeling could be used to investigate the transition states for nucleophilic or electrophilic substitution at the bromine position, providing insights into the feasibility of such reactions.
Prediction of Reaction Selectivity and Yields
Beyond identifying reaction pathways, computational modeling can also predict the selectivity of reactions. For this compound, this could involve predicting the regioselectivity of reactions on the aromatic ring or the chemoselectivity between reactions at the hydroxyl group, the ether linkage, or the bromine atom.
For example, in the case of electrophilic aromatic substitution, computational models can predict the relative energies of the intermediates formed upon attack at the different positions on the benzene ring, thereby predicting the major product. The interplay between the activating effect of the propoxy group and the deactivating, yet ortho, para-directing, effect of the bromo group would be a key factor to investigate.
Furthermore, computational methods can be used to estimate the thermodynamics of a reaction, which can be related to the reaction yield. By calculating the change in Gibbs free energy for a given reaction, it is possible to predict whether the reaction will be spontaneous under a given set of conditions. This information, combined with the kinetic data from transition state analysis, can provide a comprehensive picture of the expected outcome of a chemical reaction.
Spectroscopic Data Prediction and Validation
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide simulated NMR, IR, and UV-Vis spectra, which can aid in its characterization and be validated against experimental data.
Computational Simulation of NMR, IR, and UV-Vis Spectra
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.iobohrium.com Methods such as the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), can provide accurate predictions of chemical shifts. uncw.edu For this compound, these calculations would predict the chemical shifts for the aromatic protons, the protons of the propoxy group, and the protons of the hydroxymethyl group. The predicted spectra could then be compared with experimental data to confirm the structure of the compound.
IR Spectra: Computational methods can also be used to simulate the infrared (IR) spectrum of a molecule. nih.govmdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. For this compound, this would allow for the assignment of the characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, the C-O stretches of the ether and alcohol functionalities, and the various vibrations of the aromatic ring.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nbu.edu.sa These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic ring. up.ac.zahnue.edu.vnyoutube.com The presence of the bromo, propoxy, and hydroxymethyl substituents will influence the energy of these transitions, leading to shifts in the absorption maxima compared to unsubstituted benzene. Computational predictions can help in understanding these substituent effects.
Correlation with Experimental Spectroscopic Data for Model Refinement
The synergy between theoretical calculations and experimental spectroscopy is a cornerstone of modern chemical analysis. For a molecule like this compound, computational models, primarily based on Density Functional Theory (DFT), provide a powerful means to predict and interpret its spectroscopic characteristics. However, the accuracy of these theoretical predictions is highly dependent on the chosen computational method, including the functional and basis set. Therefore, a critical step in the computational analysis of this compound involves the correlation of calculated spectroscopic data with experimentally obtained spectra. This process is not merely a validation of the theoretical model but serves as a crucial feedback loop for its refinement, leading to a more accurate and predictive computational framework.
The refinement of computational models through this correlative approach enhances the reliability of predicting various molecular properties beyond spectroscopy, such as reactivity and intermolecular interactions. The iterative process of comparing theoretical predictions with experimental results allows for the adjustment of computational parameters to better reflect the real-world behavior of the molecule.
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable technique for identifying functional groups and probing the bonding framework of a molecule. Theoretical calculations, typically using DFT methods like B3LYP, can predict the vibrational frequencies and intensities of this compound. theaic.org
A direct comparison between the experimental FT-IR spectrum and the calculated vibrational frequencies often reveals systematic deviations. These discrepancies arise from the approximations inherent in the computational methods and the fact that calculations often pertain to an isolated molecule in the gas phase, whereas experiments are typically conducted in the solid or liquid phase. nih.gov To bridge this gap, a scaling factor is commonly applied to the calculated frequencies. theaic.org The refinement process involves adjusting this scaling factor to achieve the best possible agreement with the experimental spectrum.
Table 1: Illustrative Comparison of Experimental and Scaled DFT (B3LYP/6-311++G(d,p)) Vibrational Frequencies for this compound
| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Vibrational Mode) |
| 3350 | 3345 | O-H stretch (alcohol) |
| 3060 | 3055 | C-H stretch (aromatic) |
| 2965 | 2960 | C-H stretch (aliphatic, -CH₂-) |
| 1595 | 1590 | C=C stretch (aromatic) |
| 1490 | 1485 | C=C stretch (aromatic) |
| 1250 | 1245 | C-O stretch (ether) |
| 1050 | 1045 | C-O stretch (alcohol) |
| 680 | 675 | C-Br stretch |
Note: The data in this table is illustrative and based on typical values for similar compounds. It serves to demonstrate the correlation process.
By minimizing the root-mean-square deviation between the experimental and scaled theoretical frequencies, a refined computational model is established. This model can then be used with greater confidence to analyze other properties of this compound.
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Theoretical calculations can predict NMR chemical shifts (δ) for the various nuclei in this compound, such as ¹H and ¹³C. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose within a DFT framework. researchgate.net
The correlation between calculated and experimental NMR chemical shifts provides a sensitive measure of the accuracy of the computed electronic structure. researchgate.net Discrepancies can highlight subtle electronic effects and conformational features that may not be immediately obvious from the molecular structure alone. The refinement of the computational model involves comparing the trend and absolute values of the calculated chemical shifts with the experimental data. ucf.edu
Table 2: Hypothetical Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental ¹³C δ (ppm) | Calculated ¹³C δ (ppm) | Δδ (ppm) |
| C1 (C-OH) | 64.5 | 65.2 | -0.7 |
| C2 (C-O-CH₂) | 155.0 | 154.3 | 0.7 |
| C3 (C-Br) | 114.2 | 113.5 | 0.7 |
| C4 (C-H) | 133.8 | 134.5 | -0.7 |
| C5 (C-H) | 129.0 | 129.8 | -0.8 |
| C6 (C-H) | 115.8 | 116.5 | -0.7 |
| C7 (O-CH₂) | 70.1 | 70.9 | -0.8 |
| C8 (CH₂-CH₃) | 22.5 | 23.1 | -0.6 |
| C9 (CH₃) | 10.5 | 11.0 | -0.5 |
Note: This table presents hypothetical data for illustrative purposes, demonstrating the comparison between experimental and theoretical values.
A strong linear correlation between the experimental and calculated chemical shifts across all carbon or proton environments indicates a high-quality computational model. Any significant deviations for specific nuclei can prompt a re-evaluation of the molecular geometry or the inclusion of explicit solvent models in the calculations. aps.org
UV-Visible spectroscopy probes the electronic transitions within a molecule. Theoretical predictions of electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths, are typically performed using Time-Dependent DFT (TD-DFT). researchgate.net
The comparison of the calculated UV-Vis spectrum with the experimental one allows for the assignment of electronic transitions. For this compound, the π → π* transitions within the benzene ring are expected to be the most prominent features. The accuracy of the predicted λmax values is sensitive to the chosen functional and the treatment of solvent effects. researchgate.net
Table 3: Illustrative Comparison of Experimental and TD-DFT Calculated UV-Vis Spectral Data for this compound
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Electronic Transition |
| 285 | 282 | 0.15 | π → π |
| 225 | 221 | 0.65 | π → π |
Note: The data presented here is for illustrative purposes to show the correlation between experimental and theoretical UV-Vis data.
By adjusting the computational methodology to better match the experimental λmax, the refined model can provide deeper insights into the nature of the excited states and the influence of substituents on the electronic properties of the molecule. This refined model is invaluable for understanding the photophysical behavior of this compound.
Strategic Applications of 3 Bromo 4 Propoxyphenyl Methanol in Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The inherent functionalities of (3-Bromo-4-propoxyphenyl)methanol make it an attractive starting material for the synthesis of more elaborate organic compounds. The interplay between the bromo, hydroxymethyl, and propoxy groups on the benzene (B151609) ring allows for a range of chemical transformations.
Precursor for Advanced Aromatic Scaffolds
The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This capability allows for the construction of complex biaryl and other advanced aromatic scaffolds that are central to many functional molecules.
Potential Cross-Coupling Reactions:
| Reaction Name | Reagent/Catalyst System (Hypothetical) | Resulting Structure | Potential Application of Scaffold |
| Suzuki-Miyaura Coupling | Arylboronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biphenyl derivatives | Liquid crystals, organic electronics |
| Heck Coupling | Alkene, Pd catalyst, base | Stilbene or substituted styrene (B11656) derivatives | Optical materials, polymers |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne derivatives | Organic semiconductors, molecular wires |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine derivatives | Hole-transport materials in OLEDs |
| Ullmann Condensation | Phenol or alcohol, Cu catalyst, base | Diphenyl ether derivatives | High-performance polymers |
These reactions would allow for the systematic extension of the aromatic system, introducing a wide array of functionalities and tuning the electronic and steric properties of the resulting molecules. The propoxy and hydroxymethyl groups can be carried through these transformations or be protected and deprotected as needed, adding to the synthetic versatility.
Building Block for Polyfunctionalized Systems
Beyond the modification of the aromatic ring via the bromo substituent, the hydroxymethyl group serves as a versatile functional handle. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into an ether, ester, or alkyl halide. This dual reactivity—at the bromine and the hydroxyl group—positions this compound as a valuable building block for creating polyfunctionalized systems where different regions of the molecule can be selectively modified.
Illustrative Synthetic Transformations:
Oxidation: The primary alcohol can be oxidized to (3-Bromo-4-propoxyphenyl)carbaldehyde or 3-Bromo-4-propoxybenzoic acid, introducing new reactive sites.
Etherification/Esterification: The hydroxyl group can react to form ethers or esters, which can act as linkers or introduce new properties.
Sequential Reactions: A cross-coupling reaction at the bromine site could be followed by a transformation of the hydroxymethyl group, leading to highly complex and precisely substituted aromatic compounds.
Contributions to Advanced Materials Science (Excluding biological applications)
The structural characteristics of this compound suggest its potential utility in the development of novel organic materials.
Monomer or Precursor in Polymer Synthesis
The difunctionality of this compound (bromo and hydroxyl groups) makes it a potential monomer for step-growth polymerization. For instance, following the conversion of the hydroxymethyl group to a different reactive site (e.g., another halogen or a boronic ester), it could participate in polymerization reactions like Suzuki polycondensation to form conjugated polymers. Such polymers, incorporating the propoxy side chain for solubility, could be investigated for applications in organic electronics.
Hypothetical Polymerization Scheme:
| Polymerization Type | Co-monomer (Example) | Resulting Polymer Structure (Repeating Unit) | Potential Material Application |
| Suzuki Polycondensation | A diboronic ester | Poly(phenylene) derivative | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
| Heck Polycondensation | A divinyl compound | Poly(phenylene vinylene) derivative | Conductive polymers, electroluminescent materials |
Component in the Design of Functional Organic Materials
The incorporation of this compound into larger molecules could lead to functional organic materials. The presence of the polarizable bromine atom and the propoxy group could influence the packing and intermolecular interactions in the solid state, which is crucial for properties like charge transport in organic semiconductors or the mesophase behavior in liquid crystals. smolecule.com While specific examples are not documented, its use as a precursor to liquid crystalline materials is a plausible area of investigation. smolecule.com
Role in Supramolecular Chemistry and Self-Assembly
The potential for this compound to participate in supramolecular chemistry lies in the ability of its functional groups to form non-covalent interactions. The hydroxyl group is a classic hydrogen bond donor and acceptor. After conversion to other functionalities, for example, through Sonogashira coupling to introduce a terminal alkyne, the resulting molecule could engage in π-stacking interactions. The bromine atom can participate in halogen bonding, a directional interaction that is increasingly being used to control the self-assembly of molecules in the solid state.
While there is no direct research on the supramolecular behavior of this specific compound, the principles of crystal engineering suggest that it or its derivatives could be designed to form specific, self-assembled architectures.
Development of Catalytic Ligands or Supports (if applicable)
There is currently no available data in peer-reviewed literature or patents describing the use of this compound for the development of catalytic ligands or supports.
No specific derivatization of this compound for the express purpose of synthesizing catalytic ligands has been reported. The chemical structure, featuring a bromo group and a primary alcohol on a substituted benzene ring, theoretically allows for various chemical transformations. The hydroxyl group could be converted into a phosphine, amine, or other coordinating group, while the bromo substituent offers a site for cross-coupling reactions. However, no such synthetic routes originating from this specific precursor for catalytic applications have been published.
As there are no reports on the synthesis of catalytic ligands derived from this compound, there is consequently no information regarding their evaluation in any model catalytic reactions. The performance and potential of such hypothetical ligands in reactions like Suzuki-Miyaura coupling, Heck reaction, or asymmetric hydrogenation remain undetermined.
Future Research Directions and Unexplored Avenues for 3 Bromo 4 Propoxyphenyl Methanol
Development of Novel and Sustainable Synthetic Routes
The future development of synthetic methodologies for (3-Bromo-4-propoxyphenyl)methanol will likely prioritize sustainability, efficiency, and atom economy. Current synthetic approaches often rely on multi-step sequences that can generate significant waste. rsc.org For instance, a common strategy involves the bromination of a phenolic precursor followed by etherification and subsequent reduction of a carbonyl group, or vice-versa. chemicalbook.comresearchgate.net Future research should aim to streamline these processes.
Key areas for development include:
Catalytic C-H Functionalization: Direct, late-stage C-H activation and functionalization of simpler, readily available precursors like 4-propoxyphenylmethanol would represent a significant leap forward. This avoids the pre-functionalization with a bromo-group, a common strategy in classical electrophilic aromatic substitution. acs.org
Greener Bromination Agents: Research into replacing traditional brominating agents like molecular bromine with more environmentally benign alternatives is crucial. researchgate.netcambridgescholars.com Systems such as N-Bromosuccinimide (NBS) or oxidative bromination protocols using bromide salts in conjunction with an oxidant could reduce hazardous byproducts. cambridgescholars.comresearchgate.net
One-Pot and Telescoped Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can dramatically improve efficiency. A potential one-pot process could involve the copper-catalyzed etherification of 3-bromo-4-hydroxybenzaldehyde (B1265673) followed by an in-situ reduction to the alcohol. google.com
Biocatalysis: The use of enzymes, such as halogenases or alcohol dehydrogenases, could offer highly selective and environmentally friendly routes. researchgate.net For example, an engineered enzyme could perform regioselective bromination on a propoxyphenyl precursor under mild, aqueous conditions.
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Precursor Example | Key Advantage | Research Focus |
|---|---|---|---|
| Direct C-H Bromination | 4-propoxyphenylmethanol | High atom economy, reduced steps | Development of selective catalysts |
| Oxidative Bromination | 4-propoxyphenylmethanol | Avoids use of hazardous Br₂ | Optimization of oxidant/bromide systems researchgate.net |
| One-Pot Synthesis | 3-Bromo-4-hydroxy-benzaldehyde | Increased efficiency, less waste | Catalyst compatibility for multiple steps google.com |
| Enzymatic Synthesis | 4-propoxyphenylmethanol | High selectivity, green conditions | Enzyme discovery and engineering |
Exploration of Undiscovered Reactivity and Transformation Pathways
The inherent functionality of this compound provides a versatile scaffold for exploring a wide range of chemical transformations. The interplay between the bromo, propoxy, and methanol (B129727) groups can lead to novel reactivity.
Future research could focus on:
Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Exploring these reactions would allow for the introduction of diverse substituents (aryl, alkynyl, amino groups), rapidly generating a library of complex derivatives.
Benzylic Functionalization: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups like ethers, esters, or amines. Furthermore, its proximity to the electron-rich aromatic ring could enable novel benzylic C-H activation pathways.
Photoredox Catalysis: The electron-rich nature of the substituted benzene (B151609) ring makes it a candidate for transformations initiated by photoredox catalysis. This could unlock novel C-H functionalization or cross-coupling pathways that are inaccessible through traditional thermal methods. acs.org
Intramolecular Reactions: Under specific conditions, the molecule could undergo intramolecular cyclization reactions, potentially forming novel heterocyclic structures, particularly if the alcohol is first converted to a nucleophile or an appropriate tether is installed via the bromo-position.
Integration into Flow Chemistry and Automated Synthesis Platforms
Translating the synthesis and derivatization of this compound to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and high-throughput screening.
Flow Chemistry for Hazardous Reactions: Reactions such as brominations or those requiring unstable intermediates can be performed more safely in microreactors, which offer superior heat and mass transfer and minimize the volume of hazardous material at any given time. Photochemical reactions, in particular, benefit from the consistent light penetration and controlled exposure times in flow reactors. vapourtec.com
Automated Synthesis for Library Generation: Automated platforms can be employed for the high-throughput synthesis of derivatives. synplechem.com For example, an automated system could perform a series of parallel Suzuki cross-coupling reactions on this compound with a diverse set of boronic acids, rapidly generating a library of biaryl compounds for screening in materials science or medicinal chemistry. synplechem.com This approach accelerates the discovery process by automating the reaction, workup, and purification steps. synplechem.com
Table 2: Automation and Flow Chemistry Opportunities
| Process | Technology | Target Reaction | Key Benefit |
|---|---|---|---|
| Synthesis | Flow Chemistry | Aromatic Bromination | Enhanced safety and control vapourtec.com |
| Derivatization | Automated Synthesis | Suzuki Cross-Coupling | High-throughput library generation synplechem.com |
| Functionalization | Flow Photochemistry | C-H Activation | Access to novel reactivity, precise control vapourtec.com |
Advanced Computational Studies for Predictive Design
Computational chemistry and machine learning are poised to revolutionize how researchers approach the study of molecules like this compound. rsc.org These tools can predict properties and reactivity, guiding experimental work and reducing trial-and-error.
Predicting Reaction Selectivity: Machine learning models, trained on large datasets, can predict the most likely site of electrophilic aromatic substitution or C-H functionalization. acs.orgchemrxiv.org Such models could be applied to predict the outcome of various reactions on the this compound scaffold.
Modeling Electronic and Steric Effects: Density Functional Theory (DFT) and other quantum mechanical methods can be used to understand the electronic structure of the molecule. digitellinc.com This allows for the rationalization of substituent effects, such as how the bromo and propoxy groups influence the reactivity of the alcohol and the aromatic ring. nih.gov For instance, calculations can predict how these substituents affect the molecule's HOMO-LUMO gap, which is related to its optical and electronic properties. digitellinc.com
Virtual Screening of Derivatives: By computationally generating a virtual library of derivatives and predicting their properties (e.g., electronic properties, potential bioactivity), researchers can prioritize the synthesis of the most promising candidates. Time-dependent DFT (TDDFT) can be used to predict the UV-Vis absorption spectra of potential derivatives for applications in dyes or functional materials. soton.ac.uk
Investigation into Unconventional Applications in Chemical Technology
While brominated aromatics are well-established intermediates in pharmaceuticals and agrochemicals, future research should explore more unconventional applications for this compound and its derivatives. jalsnet.com
Functional Organic Materials: The molecule's structure is a potential building block for organic semiconductors, liquid crystals, or polymers. The polarizable bromine atom and the potential for extensive derivatization could be used to tune properties like charge transport, luminescence, and self-assembly.
Biocatalytic Substrates: Aryl alcohols are known substrates for aryl-alcohol oxidases (AAOs), enzymes that have applications in the synthesis of flavor and fragrance compounds and in biorefinery processes where they generate hydrogen peroxide. nih.gov Studying the interaction of this compound with such enzymes could lead to new biocatalytic processes.
Probes for Chemical Biology: Derivatives of this compound could be developed as molecular probes to study biological systems. For example, by attaching a fluorescent tag or a reactive group, it could be used to investigate enzyme active sites or cellular processes.
Flame Retardants: Brominated organic compounds are widely used as flame retardants. While environmental concerns exist for some classes, research into novel, polymeric, or non-leaching brominated materials derived from this scaffold could lead to safer and more effective flame retardants.
Q & A
Q. Basic
- X-ray crystallography : Resolve crystal packing and bond angles using SHELXL for refinement .
- NMR : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of aromatic protons adjacent to Br) .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Br (600–700 cm⁻¹) stretches .
Advanced
Electron density maps from high-resolution XRD reveal hyperconjugation between the bromine and methoxy group. Cyclic voltammetry assesses redox behavior influenced by the electron-withdrawing Br and electron-donating propoxy groups .
What methodologies are effective for analyzing purity and stability under varying conditions?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities .
- TGA/DSC : Determine decomposition thresholds (>200°C in inert atmospheres) .
- Karl Fischer titration : Quantify water content (<0.1% for hygroscopic samples) .
Advanced
Stability studies under UV light and humidity (40°C/75% RH) identify degradation products (e.g., debromination or oxidation to ketones). LC-MS/MS tracks degradation pathways, while QSAR models correlate substituents with shelf-life .
How does the compound’s reactivity compare to analogs in nucleophilic substitution reactions?
Basic
The bromine atom undergoes SNAr reactions with amines or thiols in polar aprotic solvents (e.g., DMF). Ethoxy or methoxy analogs show slower kinetics due to steric hindrance .
Advanced
DFT calculations reveal lower activation energy for Br substitution compared to Cl or F analogs. Competitive elimination (e.g., E2) is suppressed using bulky bases (e.g., DBU) .
What are the key considerations for designing biological activity studies?
Q. Basic
- Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Cytotoxicity : MTT assays (IC₅₀) in cancer cell lines (e.g., HeLa) .
Advanced
Metabolite profiling (e.g., liver microsomes) identifies active derivatives. Molecular docking (AutoDock Vina) predicts binding to target proteins (e.g., EGFR), validated by SPR .
How can computational tools aid in predicting physicochemical properties?
Q. Basic
- LogP : Predict lipophilicity using ChemAxon or ACD/Labs .
- pKa : QSPR models estimate acidity (phenolic OH ~10.5) .
Advanced
MD simulations in explicit solvents (e.g., water/octanol) model partition coefficients. COSMO-RS predicts solubility limits in biorelevant media .
What are the challenges in scaling up synthesis while maintaining regiochemical control?
Advanced
Continuous flow reactors enhance heat/mass transfer during bromination. PAT (Process Analytical Technology) tools (e.g., inline FTIR) monitor intermediates in real-time. DoE (Design of Experiments) optimizes catalyst loading and residence time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
